molecular formula C20H23N5O2 B2963956 2-cyclopentyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899737-91-8

2-cyclopentyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2963956
CAS No.: 899737-91-8
M. Wt: 365.437
InChI Key: ZJKVTGUDXCVONW-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a small molecule research compound provided with high purity (90%+) . It is identified by CAS Number 899737-91-8 and has a molecular formula of C20H23N5O2 and a molecular weight of 365.43 g/mol . This chemical is part of a class of pyrazolo[3,4-d]pyrimidine derivatives, a scaffold known for its relevance in medicinal chemistry and biological probing. As a key research tool, it is offered for sale in various quantities to support scientific investigations . This product is intended for research applications and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

2-cyclopentyl-N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-13-7-8-16(9-14(13)2)25-19-17(11-22-25)20(27)24(12-21-19)23-18(26)10-15-5-3-4-6-15/h7-9,11-12,15H,3-6,10H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKVTGUDXCVONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CC4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-cyclopentyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article aims to summarize its biological activity based on available research findings, including case studies and data tables.

The compound belongs to a class of pyrazolo[3,4-d]pyrimidine derivatives, which are known for their diverse biological activities. Its molecular formula is C18H23N3OC_{18}H_{23}N_3O, and it features a cyclopentyl group attached to a pyrazolopyrimidine scaffold.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of certain kinases involved in cancer progression. The following sections detail its specific activities and mechanisms.

Anticancer Activity

  • Inhibition of Kinase Activity : The compound has been shown to inhibit polo-like kinase 1 (Plk1), a crucial regulator of cell division that is often overexpressed in cancer cells. Inhibitors targeting Plk1 can induce mitotic arrest and apoptosis in cancer cells while sparing normal cells .
  • Mechanism of Action : The mechanism involves disrupting the protein-protein interactions mediated by Plk1's polo-box domain (PBD), leading to impaired mitotic progression and increased cell death in cancerous tissues .

Enzyme Inhibition

The compound also demonstrates inhibitory effects on other enzymes:

  • Lysine Methyltransferases : It has been noted for its selective inhibition of EZH2, a member of the polycomb repressive complex 2 (PRC2), with a Ki value indicating potent binding affinity .

Case Studies

Several studies have evaluated the biological activity of similar compounds within the same chemical class:

  • Study 1 : A study focused on pyrazolopyrimidine derivatives reported that modifications at the 5-position significantly enhanced anticancer activity against various tumor cell lines, suggesting structure-activity relationships (SAR) that could be exploited for drug design .
  • Study 2 : Another investigation into related compounds highlighted their ability to induce apoptosis in human cancer cell lines through the activation of caspase pathways, further supporting their potential as anticancer agents .

Data Tables

Activity TypeTarget Enzyme/ProteinIC50/Ki ValueReference
AnticancerPlk1~450 nM
Lysine MethyltransferaseEZH224 nM

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight Notable Properties Reference
Target Compound 3,4-dimethylphenyl (position 1); cyclopentyl-acetamide (position 5) Likely C₂₂H₂₃N₅O₂* ~409.4 (estimated) Increased lipophilicity due to cyclopentyl group
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide 2,3-dimethylphenyl (position 1); benzodioxol-methyl-acetamide (position 5) C₂₃H₂₁N₅O₄ 431.4 Enhanced solubility from benzodioxol group
N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide 3,4-dimethylphenyl (position 1); 4-methoxyphenyl-acetamide (position 5) C₂₂H₂₁N₅O₃ 403.4 Electron-rich methoxy group may improve binding affinity
N-(3,4-dichlorophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide 3,4-dimethylphenyl (position 1); 3,4-dichlorophenyl-acetamide (position 5) C₂₁H₁₇Cl₂N₅O₂ 442.3 Halogen substituents enhance metabolic stability
2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide 4-fluorophenyl (position 1); trifluoromethylphenyl-acetamide (position 5) C₂₀H₁₄F₄N₅O₂ 444.3 Fluorine atoms increase electronegativity and bioavailability

*Estimated based on analogs (e.g., cyclopentyl replaces benzodioxol in , reducing oxygen count).

Substituent Effects on Physicochemical Properties

  • Solubility : Compounds with polar groups (e.g., benzodioxol in or methoxy in ) exhibit better aqueous solubility than halogenated or hydrocarbon-substituted derivatives.
  • Thermal Stability : Melting points for analogs range from 209–233°C (e.g., ), suggesting moderate stability. The cyclopentyl group may lower the melting point due to reduced crystallinity.

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